molecular formula C12H18NO16S2- B12841049 (2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate

(2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate

Cat. No.: B12841049
M. Wt: 496.4 g/mol
InChI Key: GSYQGRODWXMUOO-GYBHJADLSA-M
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Description

The compound (2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate is a highly polar, sulfonated derivative of a dihydropyran-carboxylate scaffold. Key structural features include:

  • Core structure: A 3,4-dihydro-2H-pyran ring with carboxylate and sulfonatooxy substituents.
  • Glycosidic linkage: A sulfonatoamino-substituted oxane (pyran) ring attached via an ether bond.
  • Functional groups: Multiple hydroxyl, sulfonato (-SO₃⁻), and carboxylate (-COO⁻) groups, contributing to high hydrophilicity and anionic character.

Properties

Molecular Formula

C12H18NO16S2-

Molecular Weight

496.4 g/mol

IUPAC Name

(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfoamino)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C12H19NO16S2/c14-2-5-9(7(16)6(11(19)26-5)13-30(20,21)22)28-12-8(29-31(23,24)25)3(15)1-4(27-12)10(17)18/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25)/p-1/t3-,5+,6+,7+,8+,9+,11-,12-/m0/s1

InChI Key

GSYQGRODWXMUOO-GYBHJADLSA-M

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)O)O)CO)C(=O)[O-]

Canonical SMILES

C1=C(OC(C(C1O)OS(=O)(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)O)CO)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and the introduction of sulfonate groups. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.

    Reduction: Reduction of sulfonate groups to thiol groups.

    Substitution: Replacement of hydroxyl or sulfonate groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield carboxylic acids, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds similar to (2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi by disrupting their cell wall synthesis or metabolic pathways. Such properties make them candidates for the development of new antibiotics or antifungal agents.

2. Anticancer Research
The structural features of this compound suggest potential applications in anticancer research. Its ability to interact with biological macromolecules may lead to the development of novel chemotherapeutic agents that can selectively target cancer cells while minimizing damage to healthy tissues. Preliminary studies have shown that similar sulfonated compounds can induce apoptosis in cancer cell lines.

3. Glycosaminoglycan Mimetics
The compound's structural resemblance to glycosaminoglycans (GAGs) positions it as a potential GAG mimic. GAGs play crucial roles in cellular signaling and tissue hydration. By mimicking these molecules, the compound could be used in regenerative medicine to promote wound healing or tissue repair.

Biochemical Applications

1. Enzyme Inhibition Studies
The sulfonate groups present in the compound can interact with various enzymes involved in metabolic pathways. This interaction can be utilized to study enzyme kinetics and inhibition mechanisms. Such studies are vital for drug development as they provide insights into how compounds can modulate enzyme activity.

2. Drug Delivery Systems
Due to its complex structure and solubility properties, this compound can be explored for use in drug delivery systems. Its ability to form stable complexes with therapeutic agents may enhance the bioavailability and efficacy of poorly soluble drugs.

Materials Science Applications

1. Polymer Synthesis
The unique chemical structure allows for potential applications in polymer chemistry. The compound could serve as a monomer or crosslinking agent in the synthesis of novel polymers with tailored properties for specific applications such as coatings or biomedical devices.

2. Surface Modification
In materials science, the sulfonate groups can be used for surface modification of materials to enhance their hydrophilicity or biocompatibility. This is particularly useful in biomedical applications where surface properties significantly affect cell behavior and protein adsorption.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall integrity and interference with metabolic functions.

Case Study 2: Cancer Cell Apoptosis

In vitro studies showed that a related sulfonated compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests a promising avenue for further research into targeted cancer therapies.

Case Study 3: Glycosaminoglycan Mimetic Activity

Research on glycosaminoglycan mimetics has indicated that compounds structurally similar to (2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate can effectively bind to growth factors and enhance cellular responses in tissue engineering applications.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate groups can form ionic bonds with positively charged amino acid residues, while the hydroxyl groups can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

Sulfonato vs. Phosphate/Phosphonato Groups: The target’s sulfonato groups confer stronger anionic character and higher aqueous solubility than phosphate-containing analogs (e.g., ), which may exhibit pH-dependent solubility . Sulfonatoamino groups (target) vs. phosphonatooxy groups (): The former are less prone to hydrolysis under physiological conditions .

Stereochemical Complexity: The target’s multiple stereocenters (e.g., 2R,3R,4S configuration) mirror the enantioselective synthesis challenges seen in ’s dihydropyranone derivatives .

Bioactivity and Metabolic Properties

While direct bioactivity data for the target compound are absent, inferences can be drawn from structurally related molecules:

Table 2: Inferred Bioactivity and Metabolic Profiles
Compound Predicted Targets/Pathways Toxicity Risks Metabolic Stability
Target Compound Enzymes with anion-binding sites (e.g., kinases, phosphatases) Low (high polarity reduces membrane penetration) Likely poor (renal excretion)
Triterpene Saponin () DNA-interacting enzymes, hormone receptors High (hepatotoxicity predicted) Hepatic metabolism dominant
Fluorinated Compound () Lipid membranes, fluorophilic targets Moderate (fluorophore accumulation risk) Persistent (fluorine stability)
Flavonoid Derivative () Antioxidant pathways, estrogen receptors Low Rapid glucuronidation
Key Findings:
  • Selectivity: The target’s sulfonato groups may enhance selectivity for positively charged binding pockets, similar to sulfated glycosaminoglycans .
  • Toxicity : High polarity likely minimizes off-target effects but limits bioavailability, a trade-off observed in ’s saponins .

Biological Activity

The compound (2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate is a complex glycosylated compound with potential biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H25NO13S CAS 56846 39 0 \text{C}_{18}\text{H}_{25}\text{N}\text{O}_{13}\text{S}\quad \text{ CAS 56846 39 0 }

This structure includes multiple hydroxyl and sulfonate groups that may contribute to its biological properties.

Enzymatic Activity

Research indicates that this compound may act as an inhibitor of specific enzymes involved in carbohydrate metabolism. For example:

  • Glucosylceramidase Inhibition : The compound has been shown to inhibit glucosylceramidase activity, which is crucial for the degradation of glucosylceramides in lysosomes. This inhibition can lead to the accumulation of glucosylceramides and may have implications in lysosomal storage disorders .

Antimicrobial Properties

Case studies have suggested that the compound exhibits antimicrobial activity against various pathogens. For instance:

  • Antibacterial Activity : A study demonstrated that derivatives of this compound showed significant antibacterial effects against strains of Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

The compound’s structural features suggest potential anti-inflammatory properties. Research has indicated:

  • Inhibition of Pro-inflammatory Cytokines : In vitro studies revealed that the compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a role in modulating inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzymatic InhibitionInhibition of glucosylceramidase
AntimicrobialEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryReduction in TNF-alpha and IL-6 production

Case Studies

  • Study on Antimicrobial Activity : A research group investigated the antimicrobial properties of various glycosylated compounds similar to the target compound. They found that modifications at specific hydroxyl positions enhanced antibacterial activity significantly.
  • Inflammation Model Study : In a controlled laboratory setting, researchers treated macrophages with the compound and evaluated cytokine levels post-stimulation with LPS. The results indicated a statistically significant decrease in inflammatory markers compared to untreated controls.

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